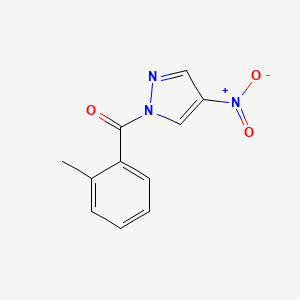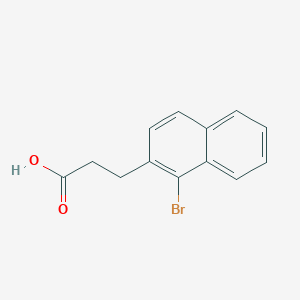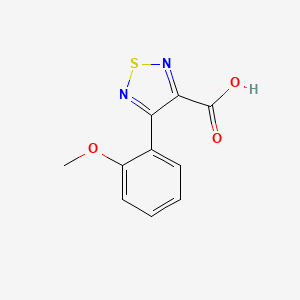![molecular formula C12H13NO5 B5596890 4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5596890.png)
4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid involves complex organic reactions, including the condensation of specific precursors, catalytic reactions, and purification processes. In the literature, derivatives similar to this compound have been synthesized and characterized, indicating the significance of the synthesis approach and the conditions under which the synthesis is carried out (Rahul Raju et al., 2015).
Molecular Structure Analysis
The molecular structure of derivatives of 4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid has been analyzed using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. These studies reveal detailed information about the bond lengths, bond angles, and overall geometry of the molecule. Vibrational wavenumber computations using HF and DFT methods have provided insights into the molecule's stability and electronic properties (Rahul Raju et al., 2015).
Scientific Research Applications
Medicinal Applications
Organotin (IV) derivatives of 4-(4-methoxyanilino)-4-oxobutanoic acid have been synthesized and characterized, showing potential as antimicrobial agents. Their interaction with DNA suggests they might function through intercalation mode, and they have demonstrated anticancer activity against lung carcinoma and Vero cell lines with minimal effects on normal cell lines, suggesting a specific therapeutic window (Sirajuddin et al., 2019).
Molecular Docking and Structural Analysis
Research has explored reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents, leading to the formation of novel compounds with potential implications in drug design and biochemical studies. These studies highlight the versatility of 4-oxobutanoic acid derivatives in synthesizing complex molecules that could have significant biological activities (Amalʼchieva et al., 2022).
Analytical Chemistry Applications
A sensitive ELISA has been developed for the analysis of organophosphorous insecticides in fruit samples using derivatives of 4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid. This illustrates the compound's utility in developing analytical tools for monitoring pesticide residues, enhancing food safety (Zhang et al., 2008).
Spectroscopy and Material Science
The synthesis and characterization of derivatives like para-methyl and para-methoxy maleanilinic acids demonstrate their potential in materials science, particularly in creating novel materials with specific optical properties. These materials could have applications in electronic devices or as sensors due to their unique electronic and spectroscopic characteristics (Zayed et al., 2019).
Antimicrobial and Antifungal Applications
Complexes based on 4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid have shown significant antimicrobial and antifungal capabilities, potentially offering new avenues for treating infections resistant to current antimicrobials. Their ability to inhibit a range of pathogens at low concentrations makes them promising candidates for further drug development (Sirajuddin et al., 2020).
properties
IUPAC Name |
4-(4-methoxycarbonylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJSXJQOVWDMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)

![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)

![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)
![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)





![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)